Palbociclib-d8

Isotopic Purity Isotopic Enrichment LC-MS/MS Internal Standard

Quantifying Palbociclib in biological matrices presents significant analytical challenges-endogenous matrix effects and ion suppression can compromise assay accuracy and delay ANDA submissions. Palbociclib-d8 resolves these issues as a chemically identical, mass-differentiated internal standard. Its near-identical physiochemical properties ensure precise co-elution with Palbociclib across diverse chromatographic conditions, correcting for analyte loss and matrix variability. • Validated LLOQ of 1 ng/mL in human plasma LC-MS/MS methods for regulatory BE/PK studies. • High isotopic enrichment (>98% deuterium incorporation) minimizes cross-signal interference for superior assay selectivity. • Supplied with full Certificate of Analysis supporting pharmacopeial traceability for QC and ANDA filing.

Molecular Formula C24H29N7O2
Molecular Weight 455.6 g/mol
Cat. No. B590852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib-d8
Synonyms6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one-d8;  PD 0332991-d8;  PD 332991-d8
Molecular FormulaC24H29N7O2
Molecular Weight455.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2
InChIKeyAHJRHEGDXFFMBM-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palbociclib-d8 Internal Standard


Palbociclib-d8 (CAS 1628752-83-9) is a stable isotope-labeled internal standard, specifically a deuterium-labeled analog of the CDK4/6 inhibitor Palbociclib . This compound is synthesized for use in quantitative bioanalysis, primarily serving as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods [1]. Its molecular formula is C24H21D8N7O2, and it is a solid at room temperature, soluble in DMSO .

Palbociclib-d8 Substitution Risk


Palbociclib-d8 is not a functional analog but a precise analytical tool. Its utility stems from its chemical identity (except for isotopic substitution) and mass difference with its target analyte, Palbociclib . Therefore, it cannot be substituted with a different CDK4/6 inhibitor's internal standard (e.g., Ribociclib-d6 or Abemaciclib-d8) without invalidating the assay's specificity and quantitative accuracy [1]. Even among Palbociclib's own stable isotope-labeled standards, differences in deuterium placement (e.g., Palbociclib-d4 ) can affect co-elution and matrix effects, making direct substitution without method re-validation a significant analytical risk.

Palbociclib-d8 Validation Evidence


Isotopic Purity & Enrichment

Palbociclib-d8 is supplied with a certified purity of ≥99% and an isotopic enrichment of >98% . This high level of enrichment, specifically the incorporation of 8 deuterium atoms, provides a significant mass difference (m/z 456.0 for the parent ion) from the unlabeled Palbociclib (m/z 448.1), ensuring minimal isotopic cross-talk and superior assay specificity [1]. In contrast, some vendors supply similar deuterated standards with lower or unspecified enrichment levels.

Isotopic Purity Isotopic Enrichment LC-MS/MS Internal Standard

Human Plasma Assay Validation

A validated LC-MS/MS method using Palbociclib-d8 as the internal standard achieved a lower limit of quantification (LLOQ) of 1 ng/mL for Palbociclib in human plasma, with intra- and inter-batch precision (%CV) ranging from 0.65% to 3.1% [1]. This performance demonstrates the compound's suitability for high-sensitivity pharmacokinetic studies.

Bioanalysis Method Validation Pharmacokinetics

Bioequivalence Study Success

Palbociclib-d8 has been successfully employed as an internal standard in a human bioequivalence study of Palbociclib capsules [1]. The study, conducted under both fasting and fed conditions in healthy subjects, met the regulatory bioequivalence criteria (90% confidence intervals for Cmax and AUC ratios within 80.00%–125.00%) [1]. This demonstrates its reliability in generating data for Abbreviated New Drug Applications (ANDAs) and other regulatory submissions [2].

Bioequivalence Clinical Study Internal Standard

Specificity vs. d4-Labeled Standards

The selection of Palbociclib-d8, with a mass difference of +8 Da, provides greater spectral separation from the unlabeled analyte than alternatives like Palbociclib-d4 (+4 Da) . This is particularly important in complex biological matrices where naturally occurring isotopes (e.g., M+4 isotopes from sulfur or multiple carbon-13 atoms) can contribute to the signal in the internal standard channel, leading to isotopic cross-talk [1]. The larger mass shift of d8-labeled compounds minimizes this risk, improving assay accuracy.

Mass Spectrometry Isotopic Interference Selectivity

Palbociclib-d8 Application Scenarios


Bioequivalence & PK Studies

Palbociclib-d8 is the preferred internal standard for quantifying Palbociclib in human plasma for regulatory bioequivalence (BE) and pharmacokinetic (PK) studies [1]. Its demonstrated performance in published BE studies, achieving an LLOQ of 1 ng/mL with excellent precision [2], makes it a reliable choice for generating data for Abbreviated New Drug Applications (ANDAs).

TDM Assay Development

The high isotopic purity and validated analytical sensitivity of Palbociclib-d8 [1] make it an ideal internal standard for developing therapeutic drug monitoring (TDM) assays. Its use minimizes matrix effects and ensures accurate quantification of Palbociclib in patient samples, which is critical for personalized dosing and adherence monitoring.

Bioavailability & Food-Effect Studies

As demonstrated in a published study evaluating Palbociclib capsules under fasting and fed conditions [1], Palbociclib-d8 is a robust internal standard for comparative bioavailability and food-effect studies. It provides the analytical stability needed to accurately assess pharmacokinetic parameters across different physiological states.

Quality Control of Palbociclib

Palbociclib-d8 can be employed as a reference standard in quality control (QC) applications during the commercial production of Palbociclib [1]. Its use ensures accurate quantification of the active pharmaceutical ingredient (API) in drug substances and products, supporting compliance with pharmacopeial standards.

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